GDC-0326

描述

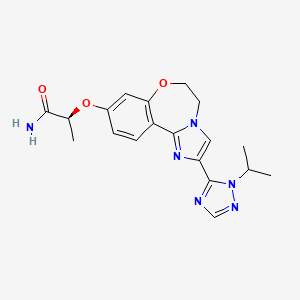

GDC-0326 是一种小分子药物,作为磷脂酰肌醇 3-激酶 α(PI3Kα)的选择性抑制剂。它最初由基因泰克公司开发。 主要用于治疗各种类型的癌症,特别是那些 PI3Kα 过度活化的癌症,这与不良预后有关 .

准备方法

合成路线和反应条件

GDC-0326 的合成涉及多个步骤,从核心结构的制备开始,然后引入各种官能团。关键步骤包括:

- 咪唑并[1,2-d][1,4]苯并恶氮杂卓核的形成。

- 三唑环的引入。

- 异丙基的偶联。

- 最终功能化以获得所需的化合物。

工业生产方法

This compound 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。 这涉及使用高产率反应、高效的纯化方法和严格的质量控制措施,以确保最终产品的纯度和一致性 .

化学反应分析

反应类型

GDC-0326 经历了各种化学反应,包括:

氧化: 涉及添加氧气或去除氢。

还原: 涉及添加氢气或去除氧气。

取代: 涉及用另一个官能团取代一个官能团。

常用试剂和条件

氧化: 常用试剂包括过氧化氢和高锰酸钾。

还原: 常用试剂包括硼氢化钠和氢化铝锂。

取代: 常用试剂包括卤素和亲核试剂。

形成的主要产物

这些反应形成的主要产物取决于所使用的特定条件和试剂。 例如,氧化可能导致羟基化衍生物的形成,而还原可能产生脱氧产物 .

科学研究应用

Colorectal Cancer

GDC-0326 has been studied for its potential to enhance the efficacy of traditional chemotherapeutics, such as 5-fluorouracil (5-Fu), in colorectal cancer treatment. A study demonstrated that combining this compound with 5-Fu resulted in:

- Increased Antitumor Efficacy : The combination therapy significantly suppressed tumor growth in vitro and in vivo models compared to either treatment alone.

- Mechanism of Action : The enhanced efficacy was associated with the induction of necroptosis, a form of programmed cell death mediated by receptor-interacting protein kinases (RIPK1 and RIPK3) .

| Treatment | Tumor Growth Inhibition | Mechanism |

|---|---|---|

| This compound + 5-Fu | Significant | Induction of necroptosis |

| This compound alone | Moderate | PI3Kα inhibition |

| 5-Fu alone | Limited | Traditional chemotherapy |

Pancreatic Neuroendocrine Tumors

Research indicates that this compound may also be beneficial in treating pancreatic neuroendocrine tumors (PanNETs). A study highlighted its role in selectively inhibiting p110α, which is often upregulated in these tumors. The findings suggested that targeting this isoform could lead to better therapeutic outcomes .

Endothelial Cell Function

This compound has been investigated for its effects on endothelial cells during vascular development. In experimental models, treatment with this compound led to:

- Altered Endothelial Cell Junctions : Treated embryos exhibited abnormal junctional patterns indicative of impaired cell rearrangements.

- Impact on Angiogenesis : These findings suggest that this compound may influence vascular patterning and could have implications for diseases characterized by abnormal blood vessel formation .

Study on Colorectal Cancer

A comprehensive study evaluated the effects of this compound combined with 5-Fu on two human colorectal cancer cell lines (LoVo and HT-29). Key observations included:

- Cell Viability Reduction : Dose-dependent inhibition of cell growth was noted.

- Mechanistic Insights : Western blot analysis revealed decreased phosphorylation levels of AKT, indicating effective PI3K pathway inhibition .

Study on PanNETs

In preclinical trials using genetically engineered mouse models, this compound demonstrated potential as a targeted therapy for pancreatic cancers characterized by KRAS mutations. The combination with other agents showed improved survival rates compared to standard treatments .

作用机制

GDC-0326 通过选择性抑制 PI3Kα 发挥作用,PI3Kα 是参与 PI3K/AKT/mTOR 信号通路的关键酶。该通路调节各种细胞过程,包括生长、增殖和存活。 通过抑制 PI3Kα,this compound 扰乱了这些过程,导致肿瘤生长抑制和在癌细胞中诱导程序性细胞死亡(坏死性凋亡) .

相似化合物的比较

类似化合物

艾普利西布: 另一种用于治疗乳腺癌的 PI3Kα 抑制剂。

布帕利西布: 一种泛 PI3K 抑制剂,对多种 PI3K 同种型具有更广泛的活性。

科普利西布: 一种对 PI3Kα 和 PI3Kδ 均具有活性的 PI3K 抑制剂。

独特性

GDC-0326 在对 PI3Kα 的高选择性方面是独一无二的,而不是其他 PI3K 同种型,这减少了脱靶效应并改善了其治疗特性。 这种选择性使其成为与其他抗癌剂(如 5-氟尿嘧啶)联合治疗的潜在候选药物,以增强抗肿瘤疗效 .

生物活性

GDC-0326 is a selective inhibitor of the phosphatidylinositol 3-kinase alpha (PI3Kα) isoform, developed by Genentech, Inc. This compound has garnered significant attention due to its potential therapeutic applications in treating various neoplasms, particularly those characterized by hyperactivation of the PI3K pathway, which is often associated with poor prognostic outcomes in cancer patients.

- Molecular Formula : C19H22N6O3

- CAS Registry Number : 1282514-88-8

- InChIKey : SIKYDKLGPWRPMZ-LBPRGKRZSA-N

This compound specifically targets the PI3Kα isoform, which plays a crucial role in regulating cellular processes such as metabolism, proliferation, and survival. The inhibition of this pathway can lead to reduced tumor growth and metastasis in cancers where PI3Kα is hyperactivated.

Efficacy in Preclinical Models

Research has demonstrated that this compound exhibits potent antitumor activity in various preclinical models:

-

Pancreatic Neuroendocrine Tumors (PanNETs) :

- A study utilizing RIP1-Tag2 mice, a model for PanNETs, showed that treatment with this compound significantly reduced tumor growth and metastasis compared to control groups. The compound was found to decrease the incidence of liver and lymph node metastasis, indicating its potential as a therapeutic agent in managing these tumors .

- Colorectal Cancer (CRC) :

Comparative Data on Biological Activity

Case Study 1: Efficacy in PanNETs

In a controlled study involving RIP1-Tag2 mice treated with this compound, notable reductions in tumor size were observed after 4 weeks of treatment compared to untreated controls. The study highlighted the importance of PI3Kα inhibition in reducing not only tumor size but also vascular area within tumors, suggesting a dual effect on both tumor cells and their microenvironment.

Case Study 2: Combination Therapy

Another investigation explored the effects of combining this compound with standard chemotherapeutic agents. The results indicated that this compound enhanced the efficacy of 5-fluorouracil (5-FU) in CRC models, suggesting that it could be beneficial as part of combination therapy regimens .

Conclusion and Future Directions

The biological activity of this compound underscores its potential as a selective PI3Kα inhibitor with significant implications for cancer therapy. Its ability to inhibit tumor growth and metastasis in preclinical models positions it as a promising candidate for clinical trials targeting cancers driven by PI3K pathway activation. Future research should focus on optimizing dosing strategies and exploring combination therapies to maximize therapeutic outcomes.

属性

IUPAC Name |

(2S)-2-[[2-(2-propan-2-yl-1,2,4-triazol-3-yl)-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]oxy]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N6O3/c1-11(2)25-19(21-10-22-25)15-9-24-6-7-27-16-8-13(28-12(3)17(20)26)4-5-14(16)18(24)23-15/h4-5,8-12H,6-7H2,1-3H3,(H2,20,26)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIKYDKLGPWRPMZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=NC=N1)C2=CN3CCOC4=C(C3=N2)C=CC(=C4)OC(C)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N)OC1=CC2=C(C=C1)C3=NC(=CN3CCO2)C4=NC=NN4C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1282514-88-8 | |

| Record name | GDC-0326 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1282514888 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GDC-0326 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPJ2JD8YZX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。